BenchChemオンラインストアへようこそ!

Apogossypol

Toxicology In Vivo Tolerability Preclinical Safety

Apogossypol is the superior Bcl-2 family pan-inhibitor for chronic oral dosing studies. Relative to gossypol, it delivers 2–4× higher maximum tolerated dose, markedly reduced hepatotoxicity and GI toxicity, 50–75% larger AUC, and slower clearance—enabling long-term treatment regimens without dose-limiting side effects. It retains broad-spectrum binding to Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B (IC₅₀ 0.5–2 μM) while sparing Bfl-1. Validated in Bcl-2-transgenic lymphoma models with 100% survival at 120 μmol/kg. Optically pure (+)- and (−)-atropisomers available for stereochemical SAR. Ideal reference for oral formulation studies (10–13% bioavailability).

Molecular Formula C29H34O7
Molecular Weight 494.6 g/mol
CAS No. 66389-74-0
Cat. No. B560662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApogossypol
CAS66389-74-0
Molecular FormulaC29H34O7
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO
InChIInChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3
InChIKeyDDVSMQNLYHXDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apogossypol (CAS 66389-74-0) for Bcl-2 Family Inhibition: Product Baseline and Procurement Overview


Apogossypol (NSC736630) is a semi-synthetic, non-peptidic small molecule derived from the natural product gossypol, characterized by the elimination of two reactive aldehyde groups to enhance drug-like properties [1]. It functions as a pan-Bcl-2 family antagonist, competing with BH3 peptide-binding sites on multiple anti-apoptotic proteins including Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B, with reported IC50 values ranging from 0.5 to 2 μM, but does not bind Bfl-1 [2][3]. The compound exhibits a molecular weight of 462.53 g/mol, a chemical formula of C28H30O6, and is primarily utilized as a research tool in preclinical oncology studies investigating apoptosis dysregulation and chemoresistance mechanisms [1].

Why Apogossypol Cannot Be Simply Substituted by Gossypol or Other Bcl-2 Inhibitors


Generic substitution of Bcl-2 family inhibitors is not scientifically valid due to profound differences in toxicity profiles, pharmacokinetic parameters, and metabolic stability among structurally related analogs. While apogossypol and its parent compound gossypol share a common core scaffold and exhibit similar in vitro binding affinities to Bcl-2 family proteins (IC50 0.5-2 μM for both) [1], their in vivo tolerability and metabolic profiles diverge significantly. Apogossypol demonstrates a 2- to 4-fold higher maximum tolerated dose in mice compared to gossypol and exhibits markedly reduced hepatotoxicity and gastrointestinal toxicity, which are dose-limiting adverse effects of gossypol [2]. Furthermore, apogossypol displays a slower clearance rate, a 50-75% larger area under the curve (AUC), and superior microsomal stability relative to gossypol, while maintaining comparable oral bioavailability (10-13%) [3]. These quantifiable differences in safety margins and systemic exposure preclude simple interchangeability and necessitate compound-specific selection based on experimental objectives and model tolerability.

Apogossypol Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Apogossypol vs. Gossypol: Maximum Tolerated Dose and Survival Advantage in Normal Mice

Apogossypol demonstrates a substantially improved safety profile compared to its parent compound gossypol in normal mice. In a direct head-to-head toxicity study, female Balb/c mice (7 weeks old, n=6 per group) were orally administered vehicle control, 120 μmol/kg gossypol, or 120 μmol/kg apogossypol five times weekly for three weeks [1]. At this equimolar dose, mice receiving gossypol exhibited rapid mortality, with only approximately 20% survival by day 21, whereas apogossypol-treated mice maintained 100% survival throughout the study period [1]. Additionally, daily oral dosing studies indicated that mice tolerate doses of apogossypol 2- to 4-times higher than gossypol, with hepatotoxicity and gastrointestinal toxicity representing the major adverse activities of gossypol but being far less pronounced with apogossypol [2].

Toxicology In Vivo Tolerability Preclinical Safety

Apogossypol vs. Gossypol: Pharmacokinetic Advantages in AUC and Clearance Rate

Comparative pharmacokinetic analysis reveals that apogossypol exhibits superior systemic exposure and slower elimination compared to gossypol. Following intravenous and oral administration in mice, apogossypol demonstrated a 50-75% larger area under the plasma concentration-time curve (AUC) relative to gossypol, which was principally attributed to a reduced clearance rate [1]. At equimolar doses, apogossypol also displayed a delayed time to maximum concentration (Tmax of 1 hour versus 0.5 hour for gossypol) and less extensive tissue distribution [2]. Both compounds exhibited similar oral bioavailability (10-13%) and comparable maximum plasma concentrations (Cmax 10-20 μM), indicating that the pharmacokinetic differentiation arises from differences in elimination kinetics rather than absorption [1]. Furthermore, apogossypol appeared more stable in human and mouse liver microsomal preparations than gossypol, with readily detectable mono- and di-glucuronide conjugates of apogossypol observed in mouse plasma, whereas gossypol glucuronidation was not identified [2].

Pharmacokinetics Drug Metabolism Systemic Exposure

Apogossypol vs. Apogossypol Hexaacetate: Bioavailability and Metabolic Conversion

Apogossypol hexaacetate, a per-acetylated derivative designed as a potential prodrug, fails to achieve quantifiable oral bioavailability as the parent compound apogossypol. In pharmacokinetic studies, oral administration of apogossypol hexaacetate resulted in little to no detectable apogossypol in plasma, indicating negligible systemic exposure [1]. In contrast, intravenous administration of apogossypol hexaacetate led to its rapid conversion into apogossypol, with approximately 30% of the total plasma apogossypol hexaacetate accounted for as the deacetylated product apogossypol, accompanied by concurrent formation of di-, tri-, tetra-, and penta-acetate intermediates [1]. This demonstrates that while apogossypol hexaacetate can serve as an intravenous prodrug, it is unsuitable for oral dosing. Apogossypol itself, when formulated in sesame oil, exhibits larger AUC and higher oral bioavailability than when formulated in Cremophor EL:ethanol:saline [1].

Prodrug Bioavailability Metabolic Stability

Apogossypol Enantiomers: Atropisomer Binding Affinity and Functional Activity Differentiation

Apogossypol exists as two atropisomers, (+) and (−), due to hindered rotation along the central C-C bond. Synthesis and evaluation of the separated enantiomers revealed that both atropisomers bind to Bcl-xL with comparable affinities in fluorescence polarization assays (Ki values of approximately 0.48 μM and 0.64 μM, respectively), similar to the racemic mixture [1]. However, in cellular assays using human prostate cancer PC-3 cells, the (+) enantiomer exhibited marginally greater cytotoxic activity than the (−) enantiomer, with IC50 values of 7.9 μM and 10.2 μM, respectively, after 48 hours of treatment [1]. This modest enantioselectivity suggests that the stereochemical configuration influences cellular permeability, intracellular target engagement, or off-target interactions, though both enantiomers retain functional activity. Notably, this contrasts with gossypol, where the (−)-enantiomer demonstrates significantly greater anticancer activity than the (+)-enantiomer, indicating a reversal of stereochemical preference between parent and derivative [2].

Stereochemistry Enantioselectivity Bcl-xL Antagonism

Apogossypol vs. Apogossypolone (ApoG2): Target Binding Profile and In Vivo Efficacy Comparison

Apogossypolone (ApoG2), a derivative of apogossypol, exhibits a distinct target binding profile and in vivo efficacy compared to the parent compound. Apogossypol binds to Mcl-1, Bcl-2, and Bcl-xL with EC50 values of 2.6 μM, 2.8 μM, and 3.69 μM, respectively, as measured by fluorescence polarization competition assays . In contrast, apogossypolone (ApoG2) demonstrates enhanced potency, with reported IC50 values of 109 nM against WSU-FSCCL follicular lymphoma cells in vitro, and achieves significant tumor growth inhibition in xenograft models, including 65.49% inhibition of nasopharyngeal carcinoma xenograft growth (P<0.05) [1]. In a WSU-FSCCL-SCID xenograft model, ApoG2 produced an increase in lifespan (ILS) of 84% following intravenous administration and 63% following intraperitoneal administration [1]. This represents a substantial improvement over apogossypol, which has not demonstrated comparable in vivo efficacy in xenograft models, highlighting the progressive SAR optimization from gossypol to apogossypol to apogossypolone.

Structure-Activity Relationship Mcl-1 Inhibition Xenograft Efficacy

Apogossypol vs. Gossypol: Target Selectivity Profile Among Bcl-2 Family Members

Both apogossypol and gossypol function as broad-spectrum antagonists of anti-apoptotic Bcl-2 family proteins, competing with BH3 peptide-binding sites on Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B, with reported IC50 values ranging from 0.5 to 2 μM for both compounds [1][2]. Notably, neither compound inhibits Bfl-1 (also known as A1), a pro-survival Bcl-2 family member that mediates resistance to certain BH3 mimetics [1]. This selectivity profile is a class-level characteristic shared by both gossypol and apogossypol, distinguishing them from more selective Bcl-2 inhibitors such as ABT-199 (venetoclax), which specifically targets Bcl-2 with minimal activity against Bcl-XL or Mcl-1. While direct quantitative comparison between apogossypol and gossypol for each individual family member is not available from the same assay system, the comparable IC50 ranges across the panel indicate that the aldehyde elimination in apogossypol does not compromise pan-Bcl-2 inhibitory activity, thereby preserving the broad-spectrum targeting while improving tolerability [2].

Target Selectivity Pan-Bcl-2 Inhibition Bfl-1 Exclusion

Apogossypol Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Chronic Dosing Studies in Transgenic Bcl-2-Driven Disease Models

Apogossypol is the preferred compound for chronic oral dosing studies in transgenic mouse models of Bcl-2-driven lymphomagenesis or other malignancies where sustained target inhibition is required. The 2- to 4-fold higher maximum tolerated dose and 100% survival at 120 μmol/kg (versus ~20% survival with gossypol) enables long-term treatment regimens without dose-limiting hepatotoxicity or gastrointestinal toxicity [1]. The larger AUC (50-75% increase) and slower clearance rate relative to gossypol further support less frequent dosing while maintaining therapeutic plasma concentrations [2]. This application scenario is directly validated by the demonstrated single-agent activity of apogossypol in Bcl-2-transgenic mice, where it reduced splenomegaly and B-cell expansion without the severe toxicity associated with gossypol [1].

Oral Formulation Development and Bioavailability Optimization

Apogossypol serves as a valuable model compound for oral formulation studies aimed at optimizing the bioavailability of polyphenolic Bcl-2 inhibitors. Pharmacokinetic evidence demonstrates that apogossypol formulated in sesame oil yields a larger AUC and higher oral bioavailability compared to Cremophor EL:ethanol:saline formulations [1]. Additionally, the lack of quantifiable oral bioavailability for apogossypol hexaacetate confirms that acetylation strategies do not improve oral absorption and that the parent compound apogossypol—not its prodrug—should be utilized for oral dosing studies [1]. Researchers investigating formulation-dependent pharmacokinetics or developing oral delivery systems for hydrophobic natural product derivatives can leverage apogossypol as a well-characterized reference compound with established oral exposure (10-13% bioavailability) and known formulation sensitivities [2].

Stereochemical Structure-Activity Relationship (SAR) Studies

Apogossypol atropisomers provide a unique tool for investigating stereochemical SAR in Bcl-2 family inhibition, particularly given the reversal of enantiomer preference compared to the parent compound gossypol. While (−)-gossypol is the more potent anticancer enantiomer, (+)-apogossypol exhibits modestly greater cellular cytotoxicity than (−)-apogossypol (IC50 7.9 μM vs. 10.2 μM in PC-3 cells) despite similar in vitro binding affinities to Bcl-xL (Ki ~0.48-0.64 μM) [1]. This enantiomer-dependent differential between target binding and cellular activity suggests stereochemistry influences permeability, efflux, or off-target interactions. Procurement of optically pure (+)- or (−)-apogossypol is essential for studies aimed at elucidating the molecular basis of atropisomer-specific pharmacology or for developing next-generation analogs with optimized stereochemical configurations [1].

In Vitro Mechanistic Studies of Pan-Bcl-2 Inhibition in Mcl-1-Dependent Cancers

Apogossypol is an appropriate tool compound for in vitro investigations of apoptosis mechanisms in cancer cells that overexpress Mcl-1, Bcl-xL, or multiple anti-apoptotic Bcl-2 family members simultaneously. Its broad-spectrum inhibitory profile, with IC50 values of 0.5-2 μM against Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B (but not Bfl-1), enables pan-Bcl-2 blockade without the need for combination of selective inhibitors [1]. This is particularly relevant for cancer types such as diffuse large B-cell lymphoma, prostate cancer, and breast cancer, where Mcl-1 upregulation confers resistance to Bcl-2-selective agents like ABT-199 (venetoclax) [2]. Apogossypol's preserved Mcl-1 inhibitory activity (EC50 2.6 μM) distinguishes it from selective Bcl-2 inhibitors and supports its use as a reference pan-inhibitor in comparative mechanistic studies or as a chemical biology probe for interrogating functional redundancy among pro-survival Bcl-2 proteins [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apogossypol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.